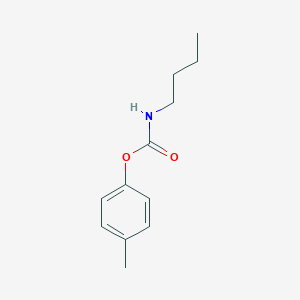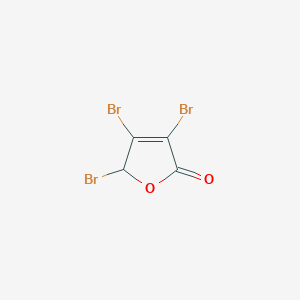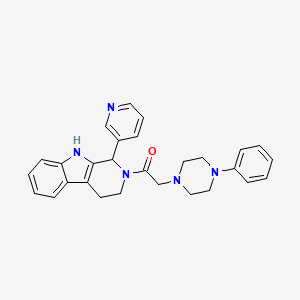
2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridoindole core, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” typically involves multiple steps, including the formation of the pyridoindole core, the introduction of the piperazine ring, and the attachment of the phenyl group. Common reagents used in these reactions include:
Pyridine derivatives: Used to form the pyridoindole core.
Piperazine: Introduced through nucleophilic substitution reactions.
Phenyl halides: Used to attach the phenyl group via coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic compounds.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound’s unique properties may be utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of “2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoindoles: Compounds with a similar core structure.
Piperazine derivatives: Compounds containing the piperazine ring.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring.
Uniqueness
“2,3,4,9-Tetrahydro-2-((4-phenyl-1-piperazinyl)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole” is unique due to its specific combination of structural features, including the pyridoindole core, piperazine ring, and phenyl group. This combination imparts distinct chemical and biological properties, making it a compound of interest in various fields of research.
Propriétés
Numéro CAS |
110785-23-4 |
|---|---|
Formule moléculaire |
C28H29N5O |
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-(4-phenylpiperazin-1-yl)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C28H29N5O/c34-26(20-31-15-17-32(18-16-31)22-8-2-1-3-9-22)33-14-12-24-23-10-4-5-11-25(23)30-27(24)28(33)21-7-6-13-29-19-21/h1-11,13,19,28,30H,12,14-18,20H2 |
Clé InChI |
LDUINWUBBPJMRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)CN5CCN(CC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)

![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

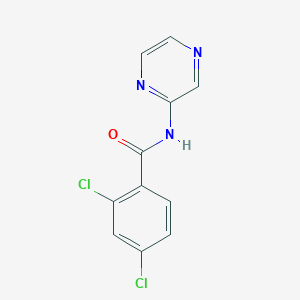

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)

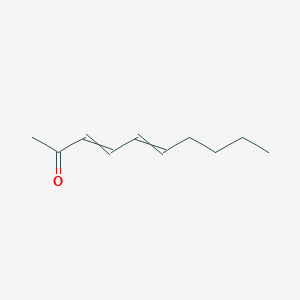
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
